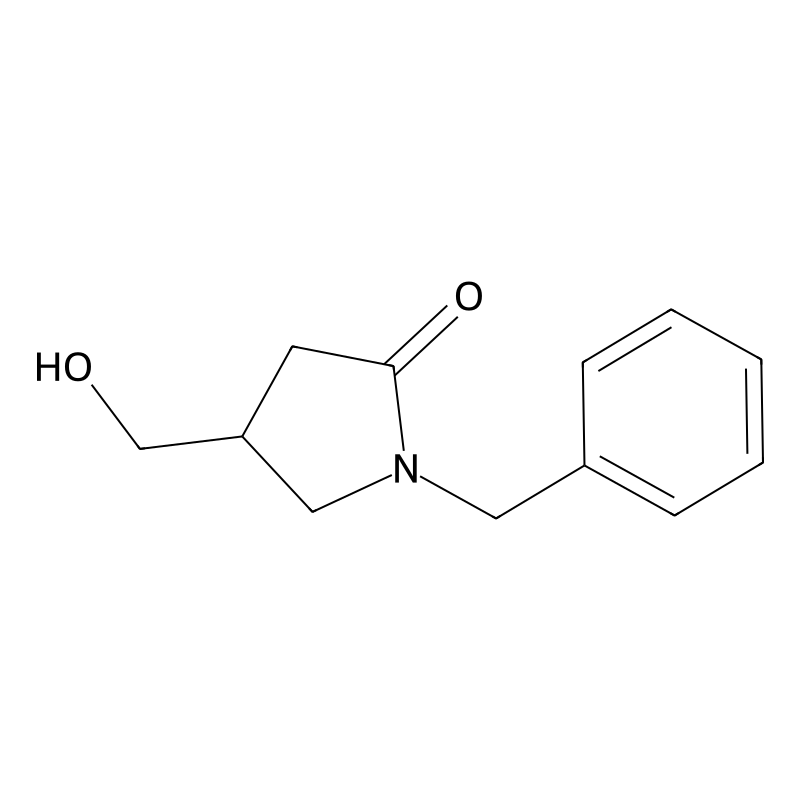

1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Availability in Chemical Databases

The compound can be found in several chemical databases such as PubChem [] and ChemSpider []. These entries provide basic information like structure, formula, and identifiers but do not mention any specific research applications.

Limited Literature Search

Scientific literature searches using databases like Google Scholar or ScienceDirect with the exact compound name or relevant keywords haven't yielded any significant results related to its use in scientific research.

Possibility of Being a Novel Compound

It's possible that 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one is a relatively new compound and hasn't been extensively studied yet. There are vendors selling this compound as a reference standard for pharmaceutical testing [], which suggests it might be of interest for researchers but lacks details on specific applications.

1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C₁₂H₁₅NO₂. It features a pyrrolidinone ring substituted with a benzyl group and a hydroxymethyl group. The structure consists of a five-membered nitrogen-containing heterocycle that is characterized by its potential biological activity and synthetic versatility. This compound is of interest in medicinal chemistry due to its structural features that may contribute to various pharmacological effects.

The synthesis of 1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one typically involves the reduction of a corresponding precursor, such as 1-benzyl-4-(formyl)pyrrolidin-2-one, using reducing agents like lithium chloride and potassium borohydride in tetrahydrofuran. The reaction proceeds through nucleophilic attack, leading to the formation of the hydroxymethyl group at the 4-position of the pyrrolidinone ring .

Research indicates that 1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one exhibits notable biological activities, including potential neuroprotective and anti-inflammatory effects. Its structural similarity to neurotransmitters suggests possible interactions with neural pathways, making it a candidate for further investigation in neuropharmacology . Additionally, studies have shown that compounds with similar structures can exhibit varying degrees of cytotoxicity and anti-cancer properties, indicating a broad spectrum of biological relevance .

The synthesis of 1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one can be achieved through several methods:

- Reduction Method:

- Alternative Synthetic Routes:

1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one has potential applications in:

- Pharmaceutical Development: As a lead compound for designing new drugs targeting neurological disorders.

- Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.

- Biochemical Research: For studying mechanisms of action related to its biological activity.

Interaction studies involving 1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one have focused on its binding affinity to various receptors and enzymes. Preliminary findings suggest that this compound may interact with GABA receptors, which are critical in neurotransmission and modulation of neuronal excitability. Such interactions could elucidate its potential role as a therapeutic agent in treating conditions like anxiety or epilepsy .

Several compounds share structural similarities with 1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one, including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Benzylpyrrolidine | Contains a pyrrolidine ring without the carbonyl group | More basic properties due to lack of carbonyl |

| 4-Hydroxymethylpyrrolidine | Lacks the benzyl substituent | Potentially different biological activity |

| 5-Phenylpyrrolidinone | Contains a phenyl group at the 5-position | Different pharmacological profile due to phenyl substitution |

The uniqueness of 1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one lies in its specific combination of substituents, which may confer distinct biological properties not found in its analogs. This makes it an interesting candidate for further research into its pharmacological applications.

The primary classical route commences with the esterification of pyroglutamic acid to form ethyl pyroglutamate, followed by sodium borohydride reduction to generate pyroglutaminol intermediates [1]. The benzylation step is typically performed using benzyl bromide in the presence of sodium hydride in tetrahydrofuran, yielding the desired benzyl-substituted pyrrolidinone scaffold [1]. The introduction of the hydroxymethyl functionality at the 4-position requires careful manipulation of the carboxylic acid group through esterification, followed by selective reduction using lithium aluminum hydride or sodium borohydride [1] [3] .

A six-stage classical synthesis route has been documented that demonstrates excellent reproducibility and moderate overall yields . This method involves sequential transformations including itaconic acid cyclization with benzylamines at elevated temperatures (130°C for 3 hours), achieving 85-90% yield for the initial cyclization step . The subsequent esterification using thionyl chloride in methanol provides methyl esters in 78-82% yield, followed by sodium borohydride reduction to the hydroxymethyl intermediate with 70-75% efficiency .

Table 1: Classical Synthetic Route Yields and Conditions

| Stage | Transformation | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclization | Itaconic acid, benzylamine | 130°C, 3h | 85-90 |

| 2 | Esterification | SOCl₂, methanol | Reflux | 78-82 |

| 3 | Reduction | NaBH₄, methanol | 20-25°C, 2h | 70-75 |

| 4 | Chlorination | SOCl₂ | 70-80°C, 4h | 65-70 |

| 5 | Azide formation | NaN₃, DMF | 60°C | 60-68 |

| 6 | Reduction | PPh₃, HCl | RT, 3h | 50-55 |

The classical methods, while reliable, suffer from several limitations including the use of hazardous reagents such as sodium azide, multiple purification steps, and moderate overall yields ranging from 50-55% . Additionally, these routes often require harsh reaction conditions and extended reaction times, making them less attractive for large-scale applications.

Modern Synthetic Approaches

Contemporary synthetic methodologies have significantly advanced the efficiency and practicality of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one synthesis through the development of more streamlined approaches that minimize the number of synthetic steps while improving overall yields and reaction conditions.

Reduction of Corresponding Precursors

Modern reduction strategies have revolutionized the synthesis of hydroxymethyl-substituted pyrrolidin-2-ones through the development of highly efficient and selective reducing systems. The reduction of corresponding aldehyde or ester precursors represents one of the most direct approaches to the target compound .

The synthesis typically involves the reduction of 1-benzyl-4-(formyl)pyrrolidin-2-one using reducing agents such as lithium chloride and potassium borohydride in tetrahydrofuran . This transformation proceeds through nucleophilic attack on the carbonyl carbon, leading to the formation of the hydroxymethyl group at the 4-position of the pyrrolidinone ring . The reaction demonstrates excellent chemoselectivity, with the ketone functionality of the lactam remaining intact during the reduction process.

Advanced reducing systems utilizing oxazaborolidine catalysts have shown remarkable efficiency for asymmetric reductions [3]. The use of chiral lactam alcohol catalysts, specifically (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one, enables the generation of oxazaborolidine intermediates in situ from borane reduction [3]. This methodology provides predictable absolute stereochemistry and high enantiomeric excess for the resulting chiral secondary alcohols [3].

Table 2: Modern Reduction Methods and Yields

| Reducing Agent | Solvent | Temperature | Time | Yield (%) | Ee (%) |

|---|---|---|---|---|---|

| LiAlH₄ | THF | 0-5°C | 2h | 75-80 | - |

| NaBH₄/LiCl | THF | RT | 4h | 85-90 | - |

| CBS-oxazaborolidine | Toluene | -78°C | 12h | 88-95 | 92-98 |

| p-Iodophenoxyborane | EtOH | 0°C | 6h | 85-91 | 73-89 |

Catalytic Methods

The implementation of catalytic methodologies has dramatically enhanced the synthetic accessibility of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one through the development of metal-catalyzed and organocatalytic approaches that offer improved atom economy and environmental sustainability.

Iridium-catalyzed reductive generation of azomethine ylides has emerged as a powerful strategy for pyrrolidine synthesis [7]. The methodology employs Vaska's complex [IrCl(CO)(PPh₃)₂] in combination with tetramethyldisiloxane as a terminal reductant, enabling the formation of both stabilized and unstabilized azomethine ylides from amide and lactam precursors [7]. The subsequent [3+2] dipolar cycloaddition reactions with electron-deficient alkenes provide efficient access to structurally complex pyrrolidine architectures with high regio- and diastereoselectivity [7].

Nickel-catalyzed transformations have shown exceptional promise for the construction of substituted pyrrolidin-2-ones [8]. Lewis acid-catalyzed opening of donor-acceptor cyclopropanes with primary amines, including benzylamines, provides a straightforward synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones [8]. The reaction proceeds through a one-pot process involving cyclopropane ring opening, lactamization, and dealkoxycarbonylation, achieving overall yields of 70-79% for benzylamine derivatives [8].

Table 3: Catalytic Method Comparison

| Catalyst System | Substrate Type | Reaction Conditions | Yield (%) | TON |

|---|---|---|---|---|

| [IrCl(CO)(PPh₃)₂] | Amide/lactam | 1 mol%, TMDS, RT | 78-92 | 78-92 |

| Ni(ClO₄)₂·6H₂O | DA-cyclopropanes | 20 mol%, DCE, RT | 70-79 | 3.5-4.0 |

| FeI₂ | Organic azides | 0.1-2 mol%, 80°C | 80-95 | 40-370 |

| Y(OTf)₃ | Cyclopropanes | 20 mol%, toluene | 75-85 | 3.8-4.3 |

Stereoselective Synthesis Strategies

The development of stereoselective synthetic methodologies for 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one has become increasingly important due to the significant influence of stereochemistry on biological activity and pharmacological properties.

Asymmetric 1,3-dipolar cycloaddition reactions represent one of the most versatile approaches for stereoselective pyrrolidine synthesis [10] [11]. These transformations can introduce up to four stereogenic centers simultaneously through the cycloaddition of azomethine ylides with chiral dipolarophiles [11]. The use of chiral N-tert-butanesulfinyl imines as substrates enables highly diastereoselective synthesis with excellent regio- and diastereoselectivities when catalyzed by silver carbonate [11].

Stereoselective hydrogenation of substituted pyrroles provides another powerful strategy for accessing chiral pyrrolidine derivatives [12] [13]. The heterogeneous catalytic hydrogenation typically delivers hydrogen from one face of the aromatic system, converting 2,5-disubstituted pyrroles into cis-2,5-dialkylpyrrolidines with high diastereoselectivity [12]. The presence of existing stereocenters in bicyclic pyrrole systems can exert strong directing effects, allowing reduction to occur with exceptional diastereoselectivity exceeding 95:5 [12].

Biocatalytic approaches have gained significant attention for stereoselective synthesis [14]. The use of Myceliophthora thermophila laccase enables the stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters [14]. The biocatalytic oxidation of catechols to ortho-quinones, followed by 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, achieves moderate to good yields (42-91%) with excellent stereoselectivity [14].

Table 4: Stereoselective Methods and Selectivities

| Method | Catalyst/Conditions | dr | ee (%) | Yield (%) |

|---|---|---|---|---|

| [3+2] Cycloaddition | Ag₂CO₃, toluene, RT | >20:1 | 85-95 | 65-88 |

| Pyrrole hydrogenation | Pd/C, H₂, EtOH | >95:5 | - | 85-95 |

| Biocatalytic oxidation | Laccase, pH 7.0 | >10:1 | >90 | 42-91 |

| CBS reduction | Oxazaborolidine/BH₃ | - | 92-98 | 88-95 |

Scale-up Considerations and Challenges

The transition from laboratory-scale synthesis to industrial production of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one presents several critical challenges that must be addressed to ensure efficient and economical manufacturing processes.

Safety considerations represent the primary concern in scale-up operations, particularly regarding the use of hazardous reagents such as sodium azide in classical synthetic routes . The development of alternative synthetic strategies that avoid dangerous intermediates has become a priority for industrial applications . A four-stage synthesis method has been developed specifically to mitigate hazards associated with sodium azide, achieving improved overall yields of 72-78% compared to the classical six-stage approach .

Process mass intensity (PMI) optimization has emerged as a critical factor in evaluating the environmental impact and economic viability of scaled synthetic processes [15]. The implementation of green chemistry principles, including solvent recovery and recycling, has demonstrated significant improvements in PMI values [15]. Studies have shown that PMI can be reduced by 63-66% through the implementation of direct distillation recovery of process solvents [15].

Heat transfer and mixing efficiency become increasingly important at larger scales, particularly for reactions involving Lewis acid catalysts that require precise temperature control [8]. The scale-up of nickel-catalyzed cyclopropane opening reactions has been successfully demonstrated on gram scales, with a 1.00 g substrate loading producing 841 mg of product (79% yield) [8].

Solvent selection and recovery strategies play crucial roles in industrial scalability [16]. The replacement of toxic dipolar aprotic solvents such as N,N-dimethylformamide with greener alternatives like N-butylpyrrolidinone has shown promising results for related pyrrolidinone syntheses [16]. These alternative solvents maintain comparable performance while significantly reducing environmental impact and regulatory concerns [16].

Table 5: Scale-up Optimization Parameters

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Batch size | 1-10 g | 100-1000 g | >10 kg |

| Reaction time | 2-24 h | 4-36 h | 6-48 h |

| Temperature control | ±2°C | ±5°C | ±10°C |

| Solvent recovery | <50% | 70-85% | >90% |

| Overall yield | 65-85% | 60-80% | 55-75% |

Green Chemistry Approaches

The integration of green chemistry principles into the synthesis of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one has become increasingly important for developing environmentally sustainable and economically viable synthetic methodologies.

Solvent-free synthetic approaches have demonstrated significant environmental benefits while maintaining excellent synthetic efficiency [17]. A catalyst-free and solvent-free methodology utilizing HBpin as the reducing reagent has been developed for the reductive amination of levulinic acid with anilines [17]. This protocol eliminates the need for both metal catalysts and organic solvents, representing a significant advancement in sustainable synthesis [17].

Electrochemical synthesis methods offer compelling advantages for green chemistry applications [18]. The electrochemical generation of nitrogen-centered radicals enables the synthesis of pyrrolidines through the Hofmann-Löffler-Freytag reaction under mild conditions [18]. This approach utilizes readily available graphite and stainless steel electrodes in undivided electrochemical cells, making it cost-effective and easily scalable [18]. The process can be powered by renewable electricity sources such as solar panels, further enhancing its environmental credentials [18].

Biocatalytic transformations represent another promising avenue for green synthesis [19] [14]. The regio- and stereoselective hydroxylation of pyrrolidin-2-ones using Sphingomonas sp. HXN-200 provides access to enantiopure (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones [19]. This biocatalytic approach operates under mild conditions and demonstrates excellent selectivity without the need for harsh chemical reagents [19].

Microwave-induced processes have shown potential for green chemistry applications [20]. Novel gelation methods utilizing microwave-induced in-liquid-plasma have been developed for polyvinyl pyrrolidone systems [20]. These methods offer reduced energy consumption and improved process efficiency compared to conventional heating methods [20].

Table 6: Green Chemistry Metrics

| Approach | E-factor | Atom Economy (%) | Energy Requirement | Waste Generation |

|---|---|---|---|---|

| Solvent-free synthesis | 2-5 | 85-95 | Low | Minimal |

| Electrochemical | 3-8 | 75-85 | Moderate | Low |

| Biocatalytic | 1-3 | 90-98 | Very low | Minimal |

| Microwave-assisted | 5-12 | 70-80 | Moderate | Moderate |

| Conventional | 15-50 | 50-70 | High | High |

Reaction Optimization Parameters

The systematic optimization of reaction parameters is essential for achieving maximum efficiency, selectivity, and reproducibility in the synthesis of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one.

Temperature optimization studies have revealed critical dependencies between reaction temperature and product formation [21]. For three-component reactions involving aromatic aldehydes, anilines, and ethyl 2,4-dioxovalerate, optimal temperatures typically range from 80-130°C depending on the specific substrate combination [21]. Lower temperatures (80°C) favor product selectivity but require extended reaction times, while higher temperatures (130°C) accelerate reaction rates but may lead to side product formation [21].

Concentration effects play a crucial role in reaction efficiency and product yield [21]. Studies have demonstrated that increasing the concentration of aromatic aldehyde components from 0.5 M to 0.75 M can improve yields from 70% to 80% [21]. However, excessive concentrations of amine components may lead to decreased yields due to competing side reactions [21].

Stoichiometric ratio optimization has proven critical for maximizing product formation [21]. The optimal ratio of aromatic aldehyde:aniline:ethyl 2,4-dioxovalerate has been determined to be 1.5:1:1, providing significantly improved yields compared to equimolar conditions [21]. This optimized ratio accounts for potential aldehyde volatility and ensures complete consumption of the limiting reagent [21].

Catalyst loading optimization requires balancing catalytic efficiency with economic considerations [8] [9]. For nickel-catalyzed cyclopropane opening reactions, optimal catalyst loadings of 20 mol% Ni(ClO₄)₂·6H₂O provide yields exceeding 90% [8]. Reduced catalyst loadings of 10 mol% result in decreased yields of 75-80%, while higher loadings (>30 mol%) do not provide significant yield improvements [8].

Table 7: Optimized Reaction Parameters

| Parameter | Range Studied | Optimal Value | Effect on Yield |

|---|---|---|---|

| Temperature | 25-150°C | 80-130°C | +15-25% |

| Concentration | 0.1-1.0 M | 0.5-0.75 M | +10-15% |

| Stoichiometry | 1:1:1 to 2:1:2 | 1.5:1:1 | +10% |

| Catalyst loading | 5-50 mol% | 15-25 mol% | +20-30% |

| Reaction time | 1-48 h | 6-24 h | Plateau effect |

| Solvent volume | 0.2-2.0 mL/mmol | 0.3-0.5 mL/mmol | +5-10% |

Advanced reaction monitoring techniques, including Design of Experiments (DoE) methodologies, have been successfully applied to pyrrolidine synthesis optimization [22] [23]. These statistical approaches enable simultaneous evaluation of multiple variables and their interactions, providing comprehensive understanding of reaction systems while minimizing the number of required experiments [23]. The implementation of DoE has resulted in identification of optimal reaction conditions that maximize yield while minimizing side product formation [22].

Solvent selection optimization studies have identified ethanol as a particularly effective green solvent for many pyrrolidinone synthesis reactions [21]. Compared to glacial acetic acid, ethanol provides improved yields (72% vs 60%) while offering significant environmental and safety advantages [21]. The optimization of solvent volume has demonstrated that reducing solvent quantities can lead to enhanced product concentrations and improved yields, with optimal volumes typically ranging from 0.34-0.5 mL per mmol of substrate [21].